molecular formula C18H29NO3 B14643908 propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate CAS No. 53206-72-7

propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate

Cat. No.: B14643908
CAS No.: 53206-72-7
M. Wt: 307.4 g/mol
InChI Key: JKLZHNLMWBDPJY-UHFFFAOYSA-N
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Description

Propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a dimethylaminoethoxy side chain, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate typically involves the esterification of 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoic acid with propanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates or amines.

Scientific Research Applications

Propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: Shares the dimethylaminoethoxy group but lacks the benzoate ester.

    2-Ethylhexyl 4-(dimethylamino)benzoate: Contains a similar benzoate ester but with a different alkyl group.

Uniqueness

Propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

53206-72-7

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate

InChI

InChI=1S/C18H29NO3/c1-7-11-22-18(20)16-14(4)8-9-15(13(2)3)17(16)21-12-10-19(5)6/h8-9,13H,7,10-12H2,1-6H3

InChI Key

JKLZHNLMWBDPJY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1OCCN(C)C)C(C)C)C

Origin of Product

United States

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